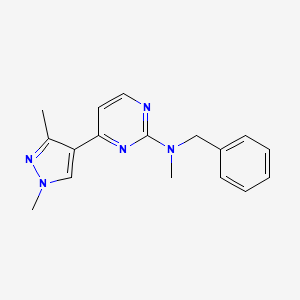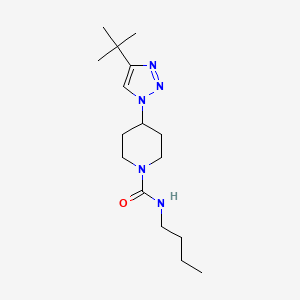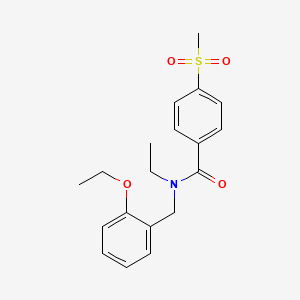![molecular formula C17H22N4O3S B5900398 2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5900398.png)
2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, an aniline derivative, and a cyclopentapyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the aniline derivative: This involves the methylation of aniline followed by sulfonylation to introduce the methylsulfonyl group.
Cyclopentapyrazole synthesis: This step involves the construction of the cyclopentapyrazole ring system through a series of cyclization reactions.
Coupling reaction: The final step involves coupling the aniline derivative with the cyclopentapyrazole moiety using acetamide as a linker.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The cyclopentapyrazole moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-methanesulfonylphenol: A simpler sulfonyl-containing compound.
N-methylsulfonylaniline: An aniline derivative with a sulfonyl group.
Cyclopentapyrazole derivatives: Compounds with similar ring structures.
Uniqueness
2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-5-3-6-13(9-12)21(25(2,23)24)11-17(22)18-10-16-14-7-4-8-15(14)19-20-16/h3,5-6,9H,4,7-8,10-11H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAFDKWYSTYPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=NNC3=C2CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-(propionylamino)benzamide](/img/structure/B5900325.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5900337.png)
![1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one](/img/structure/B5900344.png)
![(5-{[(4-fluorobenzyl)(pyridin-4-ylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5900345.png)
![methyl 4-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoate](/img/structure/B5900348.png)

![(2-furylmethyl)(2-morpholin-4-ylethyl)[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B5900365.png)
amino]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B5900368.png)
![N-[3-(2-furyl)-3-phenylpropyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5900373.png)
![N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide](/img/structure/B5900391.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5900392.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5900395.png)

